
Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H20N2O7S and its molecular weight is 444.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Compounds with similar structures have been shown to have a good affinity forα-glucosidase . α-glucosidase is an enzyme involved in the breakdown of complex carbohydrates into simple sugars. It plays a crucial role in the digestion and absorption of carbohydrates in the small intestine .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its target, α-glucosidase, and inhibit its activity . This inhibition could potentially lead to a decrease in the breakdown and absorption of carbohydrates, thereby affecting glucose metabolism .
Biochemical Pathways
The inhibition of α-glucosidase can affect the carbohydrate metabolism pathway. By inhibiting α-glucosidase, the breakdown of complex carbohydrates into simple sugars is slowed down. This can lead to a decrease in the absorption of glucose in the small intestine, which can potentially help manage blood glucose levels .
Result of Action
The potential result of the action of this compound could be the regulation of blood glucose levels. By inhibiting α-glucosidase and slowing down the breakdown and absorption of carbohydrates, this compound could potentially help manage postprandial hyperglycemia, a condition characterized by high blood sugar levels after meals .
Properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7S/c1-4-29-21(25)20-18(30-31(26,27)16-11-9-15(28-3)10-12-16)13-19(24)23(22-20)17-8-6-5-7-14(17)2/h5-13H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJTVESJPUZIBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.